molecular formula C17H15NO3S B2559943 3-(2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl)propyl benzoate CAS No. 1350296-22-8

3-(2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl)propyl benzoate

Cat. No. B2559943
CAS RN: 1350296-22-8
M. Wt: 313.37
InChI Key: KEHSVOQENQBINA-UHFFFAOYSA-N
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Description

“3-(2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl)propyl benzoate” is a chemical compound with the molecular formula C17H15NO3S . It contains a total of 39 bonds, including 24 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, and 12 aromatic bonds. The structure also includes 1 five-membered ring and 2 six-membered rings .


Synthesis Analysis

The synthesis of compounds related to “3-(2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl)propyl benzoate” often involves the use of thiazole derivatives . Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “3-(2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl)propyl benzoate” includes a total of 37 atoms; 15 Hydrogen atoms, 17 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom . The structure also includes 1 five-membered ring and 2 six-membered rings .


Chemical Reactions Analysis

The chemical reactions involving “3-(2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl)propyl benzoate” and similar compounds are often studied for their biological activities . For instance, compounds with a similar structure have shown promising quorum-sensing inhibitor activities .

Scientific Research Applications

Herbicide Development

The synthesis of 3-(2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)propyl benzoate has revealed a novel molecular scaffold with remarkably potent herbicidal activity . Researchers are exploring its potential as a lead compound for innovative herbicides. Its unique structure may offer advantages over existing herbicides, making it an exciting avenue for weed control.

Anticancer Drug Development

Tosylate salts derived from this compound have been investigated in the context of anticancer drug development. Specifically, they show promise in combination with the anticancer drug lapatinib. These salts could offer different physicochemical properties, potentially enhancing drug efficacy and delivery.

Quorum Sensing Inhibition

Docking studies indicate that 3-(2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)propyl benzoate binds to the active site of the Pseudomonas aeruginosa quorum sensing LasR system with better affinity than reference compounds. This suggests its potential as a template for further drug development, particularly in combating bacterial infections .

Future Directions

The future directions for “3-(2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl)propyl benzoate” and similar compounds could involve further exploration of their biological activities. For instance, compounds with a similar structure have shown promising quorum-sensing inhibitor activities , suggesting potential applications in the field of microbiology and medicine.

properties

IUPAC Name

3-(2-oxo-3H-1,3-benzothiazol-6-yl)propyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c19-16(13-6-2-1-3-7-13)21-10-4-5-12-8-9-14-15(11-12)22-17(20)18-14/h1-3,6-9,11H,4-5,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHSVOQENQBINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCCC2=CC3=C(C=C2)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl)propyl benzoate

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